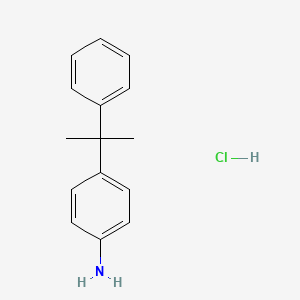

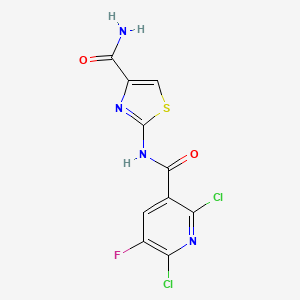

N-(7-chloroquinolin-4-yl)-N'-methylpropane-1,3-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

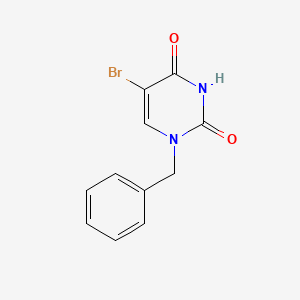

“N-(7-chloroquinolin-4-yl)-N’-methylpropane-1,3-diamine” is a derivative of 7-chloroquinoline . Chloroquine is a member of the drug class 4-aminoquinoline used for the prevention and treatment of malaria in areas where malaria is known to be sensitive to its effects .

Synthesis Analysis

The synthesis of 7-chloroquinoline derivatives has been achieved by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates were then treated with substituted aromatic/heteroaromatic aldehydes to produce the corresponding Schiff bases .Molecular Structure Analysis

The molecule contains a total of 40 bonds. There are 20 non-H bonds, 11 multiple bonds, 6 rotatable bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 secondary amine (aromatic), 1 tertiary amine (aliphatic), and 1 Pyridine .Chemical Reactions Analysis

The synthesis of new 7-chloroquinoline derivatives has been achieved using ultrasound irradiation . The most active 7-chloroquinoline derivative showed moderate antimalarial activity with IC50 < 100 μM .Aplicaciones Científicas De Investigación

Antimalarial Research

A key area of research for N-(7-chloroquinolin-4-yl)-N'-methylpropane-1,3-diamine is its role in antimalarial treatments. It has been studied as a part of a class of hybrid molecules called 'reversed chloroquines' (RCQs), designed to combat chloroquine-resistant strains of Plasmodium falciparum. These RCQs have shown effectiveness at low-nanomolar concentrations against both chloroquine-sensitive and chloroquine-resistant strains, making them potential candidates for new antimalarial therapies (Burgess et al., 2006). Additionally, this compound has been synthesized and tested in various forms, such as ferrocene-chloroquine analogues, showing significant antiplasmodial activity in vitro against both chloroquine sensitive and resistant strains of Plasmodium falciparum (Beagley et al., 2003).

Antiviral and Anticancer Research

Recent studies have also explored the potential of this compound derivatives in antiviral and anticancer applications. For instance, structural functionalization of this compound has led to derivatives with potent anti-malarial and anti-viral properties against strains such as influenza A virus (IAV) and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) (Mizuta et al., 2023). Moreover, the synthesis and docking analysis of derivatives of this compound have shown promise as potential human AKT1 inhibitors, suggesting implications for cancer therapy (Ghanei et al., 2016).

Corrosion Inhibition

In a different line of research, chloroquine derivatives, including this compound, have been investigated for their corrosion inhibition properties. Studies using Density Functional Theory have revealed a correlation between the electronic structures and the quantum parameters of these molecules, indicating their potential as corrosion inhibitors (Ogunyemi et al., 2020).

Mecanismo De Acción

Target of Action

The primary target of TCMDC-125233 is the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) . PfDHODH is an essential enzyme in the de novo pyrimidine biosynthesis pathway of the malaria parasite .

Mode of Action

TCMDC-125233 interacts with its target, PfDHODH, by binding to the enzyme’s active site . This interaction inhibits the function of PfDHODH, thereby disrupting the parasite’s ability to synthesize pyrimidines, which are crucial for DNA replication and cell growth .

Biochemical Pathways

The inhibition of PfDHODH by TCMDC-125233 affects the de novo pyrimidine biosynthesis pathway . This pathway is responsible for the production of pyrimidines, which are essential components of nucleic acids. By inhibiting PfDHODH, TCMDC-125233 disrupts this pathway, leading to a deficiency in pyrimidine production and, consequently, hindering the parasite’s ability to replicate and grow .

Result of Action

The molecular effect of TCMDC-125233’s action is the inhibition of PfDHODH, leading to a disruption in the de novo pyrimidine biosynthesis pathway . On a cellular level, this results in a deficiency in pyrimidine production, which hinders the parasite’s ability to replicate and grow, ultimately leading to the death of the parasite .

Propiedades

IUPAC Name |

N'-(7-chloroquinolin-4-yl)-N-methylpropane-1,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN3/c1-15-6-2-7-16-12-5-8-17-13-9-10(14)3-4-11(12)13/h3-5,8-9,15H,2,6-7H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSQFFQFYQVGMPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCNC1=C2C=CC(=CC2=NC=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Difluoromethoxy)phenyl]-1-phenylpyrazole-4-carbaldehyde](/img/structure/B2403510.png)

![9-(4-Methoxyphenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2403515.png)

![N-(cyanomethyl)-2-({2,3'-difluoro-[1,1'-biphenyl]-4-yl}amino)acetamide](/img/structure/B2403516.png)

![4-[(3-Ethyl-1,2-oxazol-5-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2403519.png)

![7-(2,5-Dimethoxyphenyl)-3-{[(3-methylphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2403521.png)

![[2-[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2403526.png)